Compound Description: Compound 43a is a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor investigated for potential treatment of osteoarthritis. []
Compound Description: [3H]-JNJ- GluN2B-5 serves as a high-affinity radioligand selective for GluN2B-containing NMDA receptors, exhibiting excellent selectivity over sigma receptors. []
4. 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4) * Compound Description: This compound, synthesized via N-(3- methoxyphenyl)-methyl dithiocarbamic acid, displays significant analgesic activity. [, ]* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, Compound 4 shares the 3-methoxyphenyl group. The presence of this moiety in a compound with analgesic properties underscores its potential relevance in diverse medicinal chemistry applications.
Compound Description: Elagolix acts as a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. []
Compound Description: This class of uracil derivatives was designed as orally bioavailable antagonists of the human gonadotropin releasing hormone receptor. []
8. NCX-2216 [3-[4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester]* Compound Description: NCX-2216 is a nitric oxide-releasing flurbiprofen derivative designed to reduce β-amyloid deposition in Alzheimer's disease. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a 3-methoxyphenyl group within its structure.
Compound Description: This novel pyridazine derivative displays potential antifungal activity against Fusarium oxysporum. []
13. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)* Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) and shows potential as a PET ligand for imaging mGlu2 in the brain. [, ]* Relevance: This compound exhibits a direct structural similarity to N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine in the (2-fluoro-4-methoxyphenyl) moiety. The presence of this shared substructure in a compound targeting mGlu2 suggests a potential area of biological activity for N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine.
14. [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)* Compound Description: This compound was investigated as a potential PET radioligand for imaging brain D3 receptors, but its effectiveness was limited due to its interaction with efflux transporters. []* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a 3-methoxyphenyl group within its structure, highlighting the recurring presence of this moiety in compounds intended for CNS activity.
15. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) * Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. []* Relevance: This compound shares the 3-methoxyphenyl motif with N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, indicating the relevance of this specific chemical group in designing molecules for cancer therapy.
16. 1'-(1-methylethyl)-4'-[(2-fluoro-4-methoxyphenyl)methyl]-5'-methyl-1H-pyrazol-3'-O-beta-D-glucopyranoside * Compound Description: A crystalline form of this compound has been identified and investigated for its use in preparing medications. [, ]* Relevance: Similar to N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a (2-fluoro-4-methoxyphenyl)methyl moiety.
17. 1-(chloro-4-fluoro-2-methoxyphenyl-5)-3-methyl-4-difluoromethyl-delta2-1,2,4-triazolin-5-one* Compound Description: This compound is utilized as a herbicide, specifically for pre-emergence application in cotton fields. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-methoxyphenyl group. This overlap highlights the application of this specific group in different chemical contexts, particularly in the development of agrochemicals.
18. 2-Fluoro-N-(4-methoxyphenyl)benzamide* Compound Description: This compound's crystal structure reveals intermolecular hydrogen bond interactions. []* Relevance: Though structurally different from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a fluoro-phenyl and a methoxyphenyl group, albeit not directly connected. This comparison underscores the presence of these individual aromatic groups in diverse chemical structures.
19. N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole * Compound Description: This compound is a key intermediate in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one derivatives. []* Relevance: This compound, although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, emphasizes the use of fluorinated pyrazole derivatives in synthetic chemistry.
20. N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate* Compound Description: This compound is a crystalline form of an HIV treatment drug. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl group, highlighting the recurring presence of this moiety in compounds intended for medicinal applications.
21. 2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime* Compound Description: This racemic compound is an Hsp90 inhibitor that targets the N-terminal adenosine triphosphatase site. Its (S) stereoisomer is a potent Hsp90 inhibitor. []* Relevance: Though structurally different from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a fluoro-phenyl group, showcasing the diverse applications of this chemical moiety in medicinal chemistry.
22. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline (Compound 3)* Compound Description: This compound, synthesized via a direct reductive amination, highlights a synthetic approach for creating secondary amines. []* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl and a methoxyphenyl group.
23. 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one * Compound Description: This compound acts as both an anaplastic lymphoma (ALK) kinase inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. It is intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []* Relevance: This compound shares the 3-methoxyphenyl motif with N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, highlighting the role of this group in designing molecules for cancer therapy.
Compound Description: The crystal structure of this compound reveals the formation of homodimers through hydrogen bonding. []
25. 5-Methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxobutyl)-1,2,5,6-tetrahydropyridin-3-yl-methyl]-1H-indole (BIMG 80)* Compound Description: BIMG 80 is a potential antipsychotic agent with brain concentrations exceeding plasma concentrations after administration. []* Compound Relevance: Though structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl group and a methoxy group, albeit not on the same ring. This presence highlights the individual contribution of these groups in designing molecules for CNS activity.
26. F 13640 [(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt] * Compound Description: F 13640 is a high-efficacy 5-HT1A agonist that exhibits dual, hyperalgesic, and analgesic effects. Its pharmacological effects are correlated with its 5-HT1A receptor occupancy and pharmacokinetic properties. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound shares the utilization of a halogenated phenyl group. This similarity underscores the importance of halogen substituents in modulating biological activity.
27. 2-Hydroxy-16-[(E)-4-hydroxy-3-methoxybenzylidene]-13-(4-hydroxy-3-methoxyphenyl)-11-methyl-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione* Compound Description: This complex organic molecule contains two hydroxy-substituted methoxyphenyl rings. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a methoxyphenyl group, albeit with additional hydroxy substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.